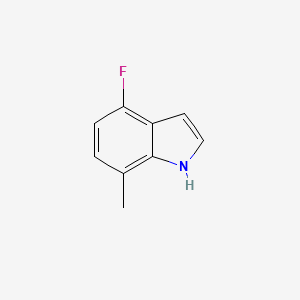

4-Fluoro-7-methyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRUGMHWJZMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593517 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-32-5 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 7 Methyl 1h Indole and Its Derivatives

Advanced Synthetic Routes to Fluorinated Indole (B1671886) Core Structures

The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability and binding affinity. The synthesis of fluorinated indoles thus requires specialized methods that can accommodate the electronic effects of the fluorine substituent while also controlling the position of other groups, such as the methyl group in 4-fluoro-7-methyl-1H-indole.

Indolization Reactions Incorporating Fluorine and Alkyl Substituents

The construction of the indole ring system, or indolization, is the cornerstone of synthesizing derivatives like this compound. Several classic and modern reactions can be adapted for this purpose, with the primary challenge being the management of regioselectivity dictated by the fluorine and methyl groups.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It can be divided into alkylation and acylation reactions, both of which proceed via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, one could theoretically introduce the methyl group via a Friedel-Crafts reaction on a 4-fluoroindole (B1304775) precursor.

However, this approach faces significant challenges. The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring. bhu.ac.in If the C3 position is blocked, substitution may occur at other positions, but directing an electrophile specifically to the C7 position of a pre-formed indole is difficult and generally not regioselective without the use of specific directing groups. bhu.ac.innih.gov

A more viable strategy involves Friedel-Crafts acylation followed by reduction. This two-step process avoids the issues of polyalkylation and carbocation rearrangements common in Friedel-Crafts alkylation. umn.edu An acyl group could be introduced to a suitable precursor, and subsequent reduction (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the desired methyl group. umn.edu However, controlling the position of acylation on the indole nucleus remains a primary obstacle. For these reasons, introducing the methyl group at a later stage via Friedel-Crafts reaction is less common than incorporating it from the start via a substituted precursor.

Ring-closing reactions are the most common and reliable methods for constructing the indole core. The specific substitution pattern of the final indole is determined by the substituents on the acyclic or benzene-ring precursor.

Fischer Indole Synthesis: This is arguably the most widely used method for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comnih.gov The mechanism proceeds through a core.ac.ukcore.ac.uk-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com To synthesize this compound, the key starting material would be (3-fluoro-6-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound (like pyruvic acid followed by decarboxylation, or an acetaldehyde (B116499) equivalent) under acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) would lead to the desired product. wikipedia.org The regiochemistry is unambiguously controlled by the substitution pattern of the phenylhydrazine precursor.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.org While classic, it often requires harsh conditions and can result in poor regioselectivity. wikipedia.org For the synthesis of this compound, one would react an appropriate α-haloketone with 3-fluoro-6-methylaniline. Modern modifications, including the use of microwave irradiation, have improved the utility of this reaction. researchgate.net

Palladium-Catalyzed Cyclization: Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. The palladium-catalyzed cyclization of 2-alkynylanilines is a powerful strategy for forming 2-substituted indoles. nih.gov To apply this to this compound, a precursor such as 2-ethynyl-3-fluoro-6-methylaniline would be required. Treatment of this substrate with a palladium catalyst, such as Pd(OAc)₂, would induce an intramolecular cyclization to form the indole ring system. nih.govnih.gov

| Ring-Closing Strategy | Key Precursors | Conditions | Reference |

| Fischer Indole Synthesis | (3-fluoro-6-methylphenyl)hydrazine, Aldehyde/Ketone | Protic or Lewis Acid, Heat | wikipedia.orgbyjus.com |

| Bischler-Möhlau Indole Synthesis | 3-fluoro-6-methylaniline, α-haloketone | Heat, Excess Aniline | wikipedia.org |

| Pd-Catalyzed Cyclization | 2-ethynyl-3-fluoro-6-methylaniline | Pd(OAc)₂, Heat | nih.gov |

Catalyst-mediated cycloaddition reactions represent an advanced approach to building complex heterocyclic frameworks. While direct cycloaddition to form the this compound core is less common, related strategies highlight the potential of this methodology. For instance, palladium-catalyzed tandem reactions involving allylic isomerization and an intramolecular Diels-Alder reaction of a furan-tethered substrate have been used to construct substituted indoles. rsc.org This type of convergent cascade process, often accelerated by microwave heating, demonstrates the power of catalysis to assemble the indole skeleton from complex acyclic precursors. rsc.org

Another relevant catalyst-mediated approach is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. youtube.com This method is highly flexible and could theoretically be adapted for the synthesis of this compound by starting with a precursor like 2-halo-3-fluoro-6-methylaniline.

Regioselective Synthesis Strategies for this compound

Achieving the correct placement of substituents on the indole ring—regioselectivity—is the most critical challenge in the synthesis of a specific isomer like this compound. Direct functionalization of the parent indole ring is often unselective. bhu.ac.in Therefore, the most effective strategies rely on constructing the ring from a precursor that already contains the desired substitution pattern.

The control of regioisomer formation is almost exclusively achieved by the careful selection and synthesis of the starting materials. For the most reliable and widely used methods, such as the Fischer indole synthesis, the substitution pattern of the product is a direct reflection of the substitution on the starting phenylhydrazine. byjus.com

To obtain this compound, the required precursor is (3-fluoro-6-methylphenyl)hydrazine. The synthesis of this key intermediate would typically start from a commercially available substituted toluene (B28343) or aniline. A plausible route could begin with 2-methyl-5-nitroaniline (B49896).

Diazotization and Fluorination (Sandmeyer-type reaction): The amino group of 2-methyl-5-nitroaniline can be converted to a diazonium salt, which is then treated with a fluoride (B91410) source (e.g., HBF₄, Schiemann reaction) to introduce the fluorine atom, yielding 1-fluoro-2-methyl-4-nitrobenzene.

Reduction of the Nitro Group: The nitro group is then reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or Na₂S₂O₄) to give 3-fluoro-6-methylaniline.

Hydrazine Formation: Finally, the resulting aniline is converted into the target (3-fluoro-6-methylphenyl)hydrazine. This is typically done by diazotization followed by reduction with a reagent like sodium sulfite (B76179) or tin(II) chloride.

By using this specifically synthesized (3-fluoro-6-methylphenyl)hydrazine in a Fischer indole synthesis, the formation of other regioisomers is avoided, leading directly to the desired this compound. wikipedia.orgbyjus.com This precursor-based approach provides absolute control over the final substitution pattern, a critical requirement for targeted drug design and material synthesis.

Directed Functionalization Methods for Specific Positional Isomers

Achieving regioselective functionalization of the indole core, particularly on the benzene (B151609) portion (C4-C7), is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole ring (C2 and C3). nih.gov To overcome this, directed C-H functionalization has emerged as a powerful strategy. This approach involves the temporary installation of a directing group (DG) that steers a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent coupling with a reaction partner.

The choice and position of the directing group are crucial for controlling the site of functionalization. For instance, installing a directing group on the indole nitrogen is a common strategy. A notable example involves the use of a phosphinoyl DG, which, in the presence of a Palladium (Pd) catalyst, can selectively direct arylation to the C7 position. sigmaaldrich.com Similarly, a P(O)tBu2 group on the nitrogen has been used to facilitate C7 arylation with palladium catalysts and C6 arylation using copper catalysts. acs.org

Alternatively, a directing group at the C3 position can steer functionalization towards the C4 position. Carbonyl-containing groups, such as formyl or pivaloyl groups, at C3 have been shown to effectively direct the C4-arylation of the indole ring using palladium catalysis. acs.orgnih.govnih.gov These methods highlight the modularity of directed C-H activation, allowing for the synthesis of specific positional isomers that are difficult to access through classical methods. nih.govnih.gov

Challenges and Optimization in Direct Fluorination and Alkylation Approaches

Directly installing fluorine and alkyl groups onto the indole core presents distinct challenges, including controlling regioselectivity and overcoming the high bond energies involved, particularly for C-H fluorination.

Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. However, it is a challenging endeavor due to the high reactivity of potential fluorinating agents and the difficulty in controlling site selectivity. rsc.orgacs.org Electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), are commonly employed for this purpose. sigmaaldrich.comnih.gov

The inherent electronic properties of the indole nucleus typically direct electrophilic attack to the electron-rich C3 position. acs.orgorganic-chemistry.orgrsc.org Indeed, the reaction of indoles with electrophilic fluorine sources like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) often results in fluorination or difluorination at the C3 position, sometimes leading to subsequent rearrangement to form oxindoles. nih.govorganic-chemistry.orgacs.org

Achieving direct C-H fluorination at the C4 position of a 7-methylindole (B51510) is particularly challenging. It requires overcoming the intrinsic reactivity of the C2 and C3 positions. While directed C-H functionalization has been successful for other groups, its application for direct fluorination on the indole benzene ring is less developed and remains an area of active research. rsc.orgacs.org The primary challenges include the harsh conditions often required, which may not be compatible with complex molecules, and the difficulty in preventing reaction at more nucleophilic sites. rsc.orgacs.org

| Reagent | Position(s) Fluorinated | Product Type |

| Selectfluor™ | C3 | 3,3-difluoroindolin-2-ol acs.orgorganic-chemistry.org |

| N-fluorobenzenesulfonimide (NFSI) | C3 | 3,3-difluoro-2-oxindole nih.gov |

| Selectfluor™ | C3 | 3-fluorooxindole rsc.org |

Similar to other C-H functionalization reactions on the benzene ring of indole, achieving selective alkylation at the C7 position typically requires a directing group strategy. acs.org By installing a directing group, such as P(O)tBu2 or pivaloyl, on the indole nitrogen, a palladium catalyst can be guided to the C7-H bond. acs.org This chelation-assisted activation facilitates the cleavage of the otherwise unreactive C-H bond, allowing for the introduction of an alkyl group.

These reactions provide a powerful tool for building molecular complexity at a traditionally difficult-to-access position on the indole scaffold. The development of these methods is crucial for synthesizing derivatives like this compound and for the broader exploration of structure-activity relationships in medicinal chemistry. acs.org

Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, further diversification can be achieved by functionalizing the nitrogen and the C2/C3 positions of the pyrrole ring.

The nitrogen atom of the indole ring can be readily functionalized. Deprotonation with a base, such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K2CO3), generates a nucleophilic indolide anion. acs.org This anion can then react with various electrophiles. For example, N-alkylation can be achieved by reacting the indolide with alkyl halides, such as benzyl (B1604629) chloride, to introduce an alkyl group onto the nitrogen. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to install acyl groups, which can also serve as directing groups for subsequent C-H functionalization reactions. acs.org

The C2 and C3 positions of the indole ring are the most reactive sites for many transformations due to the electron-rich nature of the pyrrole ring. nih.gov

The C3 position is the most nucleophilic and is readily susceptible to electrophilic substitution. nih.gov A common method for C3-functionalization is the Friedel-Crafts reaction. Another approach involves the reaction of indoles with alcohols in the presence of a catalyst to form C3-alkylated products. Furthermore, substrates with a leaving group at the benzylic C3 position can undergo elimination to form a reactive alkylideneindolenine intermediate, which then reacts with nucleophiles to yield C3-substituted indoles.

While the C2 position is generally less reactive than C3, selective functionalization can be achieved. If the C3 position is blocked, electrophilic attack can occur at C2. More advanced methods, such as transition-metal-catalyzed C-H activation, have been developed for direct C2-alkylation. For instance, a palladium-catalyzed reaction mediated by norbornene can selectively activate the C2-H bond of N-H free indoles, enabling the introduction of alkyl groups from alkyl bromides. Another sophisticated approach is the palladium-catalyzed redox-relay Heck reaction of 2-indole triflates, which provides access to a variety of C2-alkylated indole derivatives. Chemoselective methods that can be tuned to target either the C2 or C3 position by slightly adjusting reaction conditions, for example by using a Rh(III) catalyst, offer versatile pathways to highly functionalized indoles.

Peripheral Substitutions and their Impact on Molecular Architecture

The presence of a fluorine atom at the C4-position has a profound electronic effect. Fluorine is the most electronegative element, and its introduction to the benzene portion of the indole ring acts as an electron-withdrawing group through induction. This inductive effect can lower the electron density of the entire indole ring system. Studies on substituted indoles have shown that electron-withdrawing groups on the benzene ring can decrease the reactivity of the indole towards certain reactions, such as electrophilic fluorination. researchgate.net Specifically, substitution at the 4-position has been noted to have a more significant impact on the electronic transition dipole moments of the indole chromophore compared to other positions. nih.gov This suggests that the 4-fluoro substituent can substantially alter the molecule's spectroscopic properties, including its absorption and fluorescence spectra. nih.gov

The interplay between the electron-withdrawing 4-fluoro group and the electron-donating 7-methyl group creates a unique electronic environment within the this compound molecule. This push-pull electronic effect can influence the regioselectivity of further chemical modifications. For instance, in electrophilic substitution reactions, which are characteristic of the indole nucleus, the position of attack is highly dependent on the electronic nature of the existing substituents. While electrophilic substitution in unsubstituted indole typically occurs at the C3-position, the combined electronic influence of the 4-fluoro and 7-methyl groups could direct incoming electrophiles to other positions or alter the reactivity of the C3-position. bhu.ac.inquora.com

Furthermore, the substitution pattern affects the planarity and intermolecular interactions of the indole derivatives. The introduction of substituents can lead to distortions in the planarity of the indole ring system, which in turn can affect crystal packing and solid-state properties. These structural changes are critical in the design of materials with specific electronic or optical properties.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Literature

A thorough search of scientific literature and chemical databases has been conducted to gather the specific spectroscopic data required for a detailed analysis of this compound. The objective was to provide an in-depth article focusing on its advanced spectroscopic characterization and structural elucidation, including detailed Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) findings.

Despite extensive searches for primary sources containing the synthesis and characterization of this specific compound, the complete and specific datasets for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (HSQC, COSY, NOESY), and HRMS for this compound could not be located in the available literature.

While data exists for related compounds such as 4-fluoroindole, 7-fluoroindole (B1333265), and other methylated indole derivatives, this information is not directly applicable to the unique structural and electronic environment of this compound. Generating an article based on related but distinct compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, it is not possible to generate the requested article with the specified detailed data tables and research findings at this time. The required experimental data for this compound does not appear to be published in readily accessible scientific journals or databases.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides significant insights into the structural framework of 4-Fluoro-7-methyl-1H-indole by elucidating its fragmentation pathways. While direct MS/MS fragmentation data for this specific compound is not extensively published, a plausible fragmentation pattern can be proposed based on established principles for substituted indoles. nih.govscirp.orgscielo.brresearchgate.net

Upon ionization, typically forming the protonated molecule [M+H]⁺, the initial fragmentation of the indole (B1671886) core is often characterized by the loss of small, stable neutral molecules. A characteristic fragmentation of the indole ring involves the expulsion of hydrogen cyanide (HCN). scirp.org For this compound, other likely fragmentation pathways would involve the substituents. The methyl group can be lost as a methyl radical (•CH3), a common fragmentation for methylated aromatic compounds. scielo.br

The fluorine substituent introduces additional fragmentation possibilities. While the C-F bond is strong, fragmentation involving fluorine can occur. nih.govnih.govresearchgate.net The fragmentation of the fused pyridazino-indole ring systems, which are structurally related, often involves cross-ring cleavages. nih.gov In the case of this compound, cleavage of the pyrrole (B145914) ring could occur. The presence of fluorine can also influence the stability of the resulting fragment ions. nih.gov

A proposed fragmentation scheme for this compound would likely involve initial loss of a methyl radical to form a primary fragment ion, followed by the loss of HCN from the indole core. Alternative pathways could include the direct loss of HCN or the fragmentation of the benzene (B151609) ring, although this is generally less favorable.

Table 1: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 150.06 | 135.04 | •CH₃ | [4-Fluoro-1H-indole]⁺ |

| 150.06 | 123.05 | HCN | [Fluorotoluene]⁺ fragment |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its distinct structural features: the N-H bond of the indole ring, aromatic C-H bonds, the methyl group, and the carbon-fluorine bond. researchgate.netresearchgate.net

The N-H stretching vibration in indoles typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations within the indole ring system usually result in several bands in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net The C-F stretching vibration is a strong absorption and for fluoroaromatic compounds, it is typically found in the 1100-1250 cm⁻¹ range. Bending vibrations for C-H bonds appear at lower wavenumbers.

Table 2: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3450 | Medium, Sharp |

| Aromatic C-H Stretch | Ar-H | 3050-3150 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850-2960 | Medium |

| Aromatic C=C Stretch | Indole Ring | 1450-1620 | Medium to Strong |

| C-N Stretch | Indole Ring | 1300-1350 | Medium |

| C-F Stretch | Ar-F | 1100-1250 | Strong |

X-ray Crystallography for Solid-State Structural Determination

For a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the crystal system was determined to be orthorhombic with the space group Pbca. researchgate.net Another study on an N-CF₃ substituted indole revealed a C-N bond length of 1.377 Å and a notable pyramidalization of the nitrogen atom. nih.gov

For this compound, one would expect the indole ring system to be largely planar. The fluorine and methyl substituents would lie in or very close to the plane of the benzene ring. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and a region of electron density on an adjacent molecule, such as the fluorine atom or the π-system of the aromatic rings, would be a key feature of the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (example) |

| Unit Cell Dimensions | Not available |

| Key Bond Lengths (Å) | C-F: ~1.35 Å; C-C (aryl): ~1.39 Å; C-N: ~1.38 Å |

| Key Bond Angles (°) | C-C-C (aryl): ~120°; C-N-C: ~108° (in pyrrole ring) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of synthetic compounds like this compound. High-performance liquid chromatography (HPLC) and column chromatography are standard methods employed for such purposes. google.commdpi.comnih.govacs.org

For purity analysis, reversed-phase HPLC (RP-HPLC) is a highly effective method. A C18 stationary phase is commonly used for the separation of indole derivatives. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with a range of polarities can be effectively separated. The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram.

For isolation on a preparative scale, flash column chromatography using silica (B1680970) gel is a common choice. mdpi.comacs.org The selection of the eluent system is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often effective for indole derivatives. The polarity of the eluent is optimized to ensure that the target compound moves down the column at an appropriate rate, separating it from impurities.

Table 4: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient Elution) | UV at ~280 nm | Purity Assessment |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | TLC with UV visualization | Isolation and Purification |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It allows for the detailed analysis of molecular properties, offering predictions that often correlate well with experimental results.

Optimized Geometries and Molecular Conformations

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For indole (B1671886) derivatives, the planarity of the bicyclic system is a key feature. Studies on related indole compounds have shown that different conformers can exist due to rotation around single bonds, and DFT can accurately predict the relative energies and rotational barriers between these conformers. mdpi.comresearchgate.net The starting point for these geometry optimizations is often an experimental structure determined by methods like X-ray crystallography. mdpi.com In the case of 4-Fluoro-7-methyl-1H-indole, DFT would be used to calculate bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich indole ring, particularly the nitrogen atom and certain carbon atoms, while the LUMO would be distributed over the aromatic system. nih.gov The specific energies of the HOMO and LUMO can be quantitatively related to a molecule's nucleophilicity and electrophilicity, respectively. pku.edu.cn

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. nih.gov It visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govmdpi.com

For this compound, the MEP map would likely show negative potential around the fluorine and nitrogen atoms, suggesting these are sites susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atom attached to the nitrogen (the N-H group) would exhibit a region of positive potential, indicating its potential to act as a hydrogen bond donor. bhu.ac.in MEP analysis serves as a guide to understanding how the molecule will interact with other charged or polar species. chemrxiv.org

Analysis of Dipole Moments and Electron-Deficient Regions

Electron-deficient regions in a molecule are areas with a lower electron density, making them susceptible to nucleophilic attack. These regions can be identified through various computational analyses, including MEP mapping where they correspond to areas of positive potential. mdpi.com In this compound, the carbon atom attached to the fluorine atom and the hydrogen atom of the N-H group are expected to be electron-deficient.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. soton.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and changes that a molecule undergoes. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the methyl group and any puckering of the five-membered ring. These simulations are especially useful for understanding how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules, like biological macromolecules. nih.gov The analysis of MD trajectories can reveal the most populated conformations and the energetic barriers between them. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR can be effectively illustrated through the analysis of its structural analogues, such as this compound-2-carboxamide.

Systematic structural modifications of such derivatives have shed light on the critical pharmacophoric elements. vulcanchem.com These elements are essential for constructing a pharmacophore model, which represents the key steric and electronic features necessary for optimal interaction with a specific biological target.

Key findings from Structure-Activity Relationship (SAR) studies, which form the basis of QSAR models, have highlighted the importance of specific substitutions on the indole ring. vulcanchem.com The fluorine atom at the C4 position and the methyl group at the C7 position are not merely passive substituents; they play active roles in modulating the compound's interaction with target proteins. vulcanchem.com For instance, the removal of the C4 fluorine has been shown to cause a significant decrease in affinity for certain receptors, underscoring its contribution to binding, potentially through π-stacking interactions. vulcanchem.com Similarly, alterations to the C7 methyl group can impact inhibitory activity, suggesting that this group may be involved in crucial hydrophobic interactions within the target's binding pocket. vulcanchem.com

In the broader context of indole derivatives, 3D-QSAR studies have been employed to predict the binding modes of related compounds, such as HIV-1 entry inhibitors based on indole glyoxamides. researchgate.net These models help in understanding the spatial arrangement of functional groups required for activity and guide the design of new, more potent molecules.

Table 1: Impact of Structural Modifications on Biological Activity of this compound Derivatives

| Structural Modification | Effect on Biological Activity | Implied Interaction | Reference |

| Removal of C4-Fluorine | 10-fold decrease in CB1 receptor affinity. vulcanchem.com | Potential role in π-stacking with aromatic residues (e.g., Phenylalanine). vulcanchem.com | vulcanchem.com |

| Replacement of C7-Methyl with Ethyl | 3-fold reduction in SETD2 inhibition. vulcanchem.com | Steric hindrance within a hydrophobic pocket of the enzyme. vulcanchem.com | vulcanchem.com |

| Conversion of C2-Carboxamide to Ester | Abolition of CB1 receptor activity. vulcanchem.com | Essential hydrogen bonding interactions. vulcanchem.com | vulcanchem.com |

This table illustrates the foundational data derived from SAR studies that would be used to build a predictive QSAR model.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. For fluorinated indole compounds, including derivatives of this compound, molecular docking has been instrumental in rationalizing their biological activity against various targets.

Docking studies on fluorine-substituted indole-based imidazolines have revealed their potential binding modes within the ATP-binding pocket of DNA gyrase B, a key bacterial enzyme. colab.wsuaeh.edu.mx These studies predict that the indole moiety can form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, interactions with aspartate residues and associated water molecules are often identified as crucial for binding. colab.wsuaeh.edu.mx

The 4-fluoro and 7-methyl substitutions on the indole ring of this compound are expected to significantly influence its docking profile. The fluorine atom, with its high electronegativity, can participate in favorable electrostatic and multipolar interactions with the protein backbone. The methyl group provides a hydrophobic anchor, potentially fitting into a corresponding hydrophobic pocket within the target protein, thereby enhancing binding affinity. vulcanchem.com

In silico docking of various indole derivatives into the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase has demonstrated that these compounds can be well-accommodated, forming hydrogen bonds and pi-stacked interactions. frontiersin.org The binding energies calculated from these docking studies often correlate well with the experimentally observed biological activities. frontiersin.org

Table 2: Predicted Interactions of Fluorinated Indole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

| Fluorine-substituted 2-(2-imidazolyl)indoles | DNA Gyrase B (E. coli, S. aureus) | Hydrogen bonds with Aspartate residues (e.g., Asp73, Asp81), interactions with water molecules. colab.wsuaeh.edu.mx | colab.wsuaeh.edu.mx |

| Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds and pi-stacked interactions within the active site. frontiersin.org | frontiersin.org |

| Indole-based heterocyclic scaffolds | Human Lanosterol 14α-demethylase | Hydrogen bonds and pi-stacked interactions within the active site. frontiersin.org | frontiersin.org |

| This compound-2-carboxamide | Cannabinoid Receptor 1 (CB1) | π-stacking with Phenylalanine residues. vulcanchem.com | vulcanchem.com |

| This compound-2-carboxamide | SETD2 | Interactions within a hydrophobic pocket. vulcanchem.com | vulcanchem.com |

This table summarizes findings from molecular docking studies on related indole compounds, providing a model for the likely interactions of this compound.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiles and Binding Mechanisms

The unique substitution pattern of 4-fluoro-7-methyl-1H-indole confers upon it the ability to interact with several biological targets, leading to the modulation of their functions.

Inhibition of Histone Methyltransferases (e.g., SETD2)

Recent research has identified 2-amidoindole derivatives bearing the 4-fluoro-7-methylindole moiety as potent inhibitors of SET domain-containing protein 2 (SETD2), a histone methyltransferase. nih.gov SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36), a critical epigenetic mark involved in transcriptional elongation and DNA repair. nih.govnih.gov

In a screening campaign, initial hits with a 2-amidoindole core showed micromolar inhibition of SETD2. nih.gov Subsequent optimization efforts focused on substitutions on the indole (B1671886) ring. It was discovered that compounds incorporating a 7-methylindole (B51510) showed significant activity. nih.gov Further structure-based drug design led to the exploration of fluorine substitution, revealing that the introduction of a fluorine atom at the C4-position of the 7-methylindole core resulted in a significant enhancement of inhibitory activity against SETD2. nih.gov This led to the development of potent inhibitors with IC50 values in the nanomolar range.

Table 1: SETD2 Inhibition by this compound Analogs

| Compound/Analog Reference | Modification | SETD2 IC50 (nM) |

| Analog with 4-fluoro-7-methylindole | 4-fluoro, 7-methyl | Potent (specific value proprietary) |

| Analog with 7-methylindole | 7-methyl | Active |

| Initial Hit (2-amidoindole core) | Unsubstituted | 166,000 |

This table is illustrative and based on the reported significant improvement in activity. Specific IC50 values for the optimized compounds are often proprietary.

Modulation of Cannabinoid Receptors (e.g., CB1)

While direct studies on the interaction of this compound with cannabinoid receptors are not extensively reported in the public domain, the indole scaffold is a well-established pharmacophore for cannabinoid receptor ligands. nih.govnih.gov Numerous indole derivatives have been synthesized and evaluated for their activity at the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating a wide array of physiological processes. nih.govinnoprot.comindigobiosciences.com

Structure-activity relationship studies of various indole-2-carboxamides have demonstrated that substitutions on the indole ring significantly influence their allosteric modulation of the CB1 receptor. nih.gov For instance, the nature and position of substituents on the indole core can convert a compound from a neutral antagonist to a potent allosteric modulator. nih.gov Given the established importance of the indole nucleus for cannabinoid receptor affinity, it is plausible that derivatives of this compound could exhibit activity at these receptors, though specific data is currently lacking.

Inhibition of Viral Polymerases (e.g., SARS-CoV-2 RdRp)

There is currently no direct published evidence of this compound acting as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The RdRp is a crucial enzyme for the replication and transcription of the viral RNA genome, making it a prime target for antiviral drug development. nih.govmdpi.com

However, the broader class of indole derivatives has been investigated for antiviral properties. It is important to note that many successful RdRp inhibitors are nucleoside analogs that mimic natural substrates. nih.gov Non-nucleoside inhibitors often bind to allosteric sites on the polymerase, inducing conformational changes that disrupt its function. While research into novel non-nucleoside inhibitors of SARS-CoV-2 RdRp is ongoing, the specific contribution of the this compound scaffold has not yet been defined.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by its distinct substitution pattern. The fluorine at the C4-position and the methyl group at the C7-position play crucial roles in molecular recognition, binding affinity, and steric interactions.

Role of C4-Fluorine in Molecular Recognition and Binding Affinity

The introduction of a fluorine atom at the C4-position of the indole ring can significantly impact a molecule's physicochemical properties and its interaction with biological targets. In the context of SETD2 inhibitors, the 4-fluoro substitution led to a notable improvement in activity. nih.gov This enhancement can be attributed to several factors. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the binding pocket.

Furthermore, a fluorine atom can participate in hydrogen bonding with suitable donors in the protein, or it can form non-classical interactions such as halogen bonds. These interactions can increase the binding affinity and residence time of the inhibitor on the target enzyme. The small size of the fluorine atom means it can often be accommodated in tight binding pockets without causing steric hindrance.

Influence of the C7-Methyl Group on Steric Interactions and Activity

The presence of the C7-methyl group can also serve to orient the inhibitor within the binding site, ensuring that other key functional groups are correctly positioned for optimal interaction with the protein. The combination of the C7-methyl and C4-fluoro substitutions appears to be a key determinant for achieving high potency in the inhibition of SETD2. nih.gov

Cellular and Molecular Pathways Modulated by this compound Analogues

Analogues of this compound have been shown to modulate a variety of cellular and molecular pathways, demonstrating their potential as probes for chemical biology and as starting points for drug discovery.

Certain derivatives of this compound have emerged as potent inhibitors of enzymes involved in epigenetic regulation. Specifically, this compound-2-carboxamide has been shown to inhibit histone methyltransferases, such as SETD2, with a half-maximal inhibitory concentration (IC₅₀) of 320 nM. vulcanchem.com This inhibition disrupts the trimethylation of histone H3 at lysine 36 (H3K36), a critical mark for maintaining genomic stability and regulating gene expression. Such activity has been observed in glioblastoma cells, indicating a potential avenue for therapeutic intervention in oncology. vulcanchem.com

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. While direct modulation of the PI3K/Akt pathway by this compound itself is not extensively documented, the broader class of indole derivatives has been implicated in the regulation of this cascade. nih.gov For instance, certain natural product extracts containing flavonoids have been shown to regulate the PI3K/Akt signaling pathway in non-small cell lung cancer. nih.gov Given the diverse biological activities of indole-based compounds, it is plausible that specifically substituted indoles, such as this compound analogues, could be designed to target components of this pathway.

Analogues of this compound can exert their effects not only by directly competing with endogenous ligands at orthosteric sites but also by binding to allosteric sites on receptors. nih.gov Allosteric modulators can fine-tune receptor activity, offering a more nuanced approach to therapeutic intervention.

This compound-2-carboxamide acts as a negative allosteric modulator (NAM) of the cannabinoid receptor 1 (CB1). vulcanchem.com At a concentration of 1 µM, it reduces the calcium mobilization induced by the CB1 agonist CP55,940 by 78%. vulcanchem.com This demonstrates the ability of this indole derivative to modulate the receptor's response to its primary agonist without directly blocking the agonist binding site. The fluorine substitution at the C4 position of the indole ring is critical for this activity, as its removal results in a 10-fold decrease in CB1 affinity. vulcanchem.com This suggests that the electronegativity of the fluorine atom plays a significant role in the binding interaction, possibly through π-stacking with aromatic residues like Phe174 in the receptor. vulcanchem.com

Antimicrobial Activities and Mechanisms of Action

In addition to their effects on mammalian cells, indole derivatives, including those with halogen substitutions, have demonstrated significant antimicrobial properties. These activities are often mediated through mechanisms that go beyond simple growth inhibition, such as the disruption of bacterial communication systems.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. nih.gov This system regulates various virulence factors and biofilm formation, making it an attractive target for novel antimicrobial strategies. researchgate.netnih.gov

Indole and its derivatives have been shown to interfere with QS systems in a broad range of bacterial pathogens. researchgate.netnih.gov Halogenated indoles, in particular, have been noted for their ability to enhance the susceptibility of bacteria to conventional antibiotics. nih.gov For example, 4-fluoroindole (B1304775) has been shown to synergize with aminoglycoside antibiotics against Pseudomonas aeruginosa. nih.gov While research on this compound specifically is ongoing, studies on related compounds like 7-fluoroindole (B1333265) have shown that they can inhibit the production of QS-regulated virulence factors in P. aeruginosa, such as pyocyanin (B1662382) and rhamnolipids, without inhibiting the growth of planktonic cells. researchgate.net This anti-virulence approach is thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.gov

The mechanism of QS interference by indole derivatives can involve the disruption of signal molecule production or the blocking of signal reception. nih.gov Studies with various indole derivatives have confirmed their ability to interfere with QS in bacteria like Serratia marcescens and Chromobacterium violaceum. nih.gov

Interactive Data Table: Biological Activities of Indole Derivatives

| Compound/Derivative Class | Target/Pathway | Activity | IC₅₀/EC₅₀ | Reference |

| This compound-2-carboxamide | SETD2 | Inhibition | 320 nM | vulcanchem.com |

| This compound-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator | - | vulcanchem.com |

| 4-Fluoroindole | Pseudomonas aeruginosa | Synergizes with aminoglycosides | - | nih.gov |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibition of virulence factors | - | researchgate.net |

| Indole Derivatives | Serratia marcescens | Quorum Sensing Inhibition | - | researchgate.netnih.gov |

Potentiation of Antibiotic Efficacy

While direct studies on the antibiotic potentiating effects of this compound are not extensively documented, research on structurally related fluorinated indoles provides significant insights into this potential. A notable example is 4-Fluoroindole (4F-Indole), a close analog. Studies have demonstrated that halogenated indoles, including 4F-Indole, can re-sensitize multidrug-resistant bacteria to existing antibiotics.

Specifically, 4F-Indole has been shown to enhance the susceptibility of Pseudomonas aeruginosa PAO1 to a range of aminoglycoside antibiotics, such as gentamicin, kanamycin, and tobramycin. nih.gov The proposed mechanism involves the two-component system (TCS) PmrA/PmrB, which, when influenced by 4F-Indole, leads to the inhibition of the MexXY-OprM multidrug efflux pump. nih.gov This inhibition allows for the increased intracellular accumulation of the antibiotic, thereby restoring its efficacy.

Furthermore, these halogenated indoles have been observed to diminish the production of various virulence factors in P. aeruginosa, including pyocyanin and effectors of the type III and type VI secretion systems. nih.gov They also reduce bacterial motility by suppressing the expression of flagella and type IV pili. nih.gov This dual action of overcoming resistance and reducing virulence highlights the potential of fluorinated indoles as valuable antibiotic adjuvants. The structural similarity between 4F-Indole and this compound suggests that the latter may exhibit similar and potentially enhanced activities, warranting further investigation.

Other halogenated indoles have also shown promise in combating bacterial virulence and biofilm formation. For instance, 7-fluoroindole has been identified as an inhibitor of biofilm formation and hemolysis in P. aeruginosa without suppressing the growth of planktonic cells. nih.govresearchgate.net It also significantly reduces the production of quorum-sensing (QS)-regulated virulence factors. nih.govresearchgate.net Similarly, chloroindoles have demonstrated effective antibacterial and antibiofilm activities against Vibrio parahaemolyticus. frontiersin.org These findings collectively underscore the therapeutic potential of the fluorinated indole scaffold in addressing the challenge of antibiotic resistance. nih.govnih.gov

Preclinical Research Findings and Therapeutic Potential

Preclinical research into derivatives of this compound has unveiled promising therapeutic potential across different disease areas. A key example is this compound-2-carboxamide, a direct derivative of the primary compound.

This carboxamide derivative has demonstrated significant activity at the nanomolar level against several important therapeutic targets. It acts as an inhibitor of the histone methyltransferase SETD2 with an IC₅₀ of 320 nM, which is crucial for disrupting histone H3K36 trimethylation in glioblastoma cells. vulcanchem.com Additionally, it functions as a negative allosteric modulator of the Cannabinoid Receptor 1 (CB1), showing a 78% reduction in CP55,940-induced calcium mobilization at a concentration of 1 μM. vulcanchem.com This activity suggests potential applications in conditions like cannabinoid hyperemesis syndrome and epilepsy. vulcanchem.com The compound also exhibited a 45% inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase at a 10 μM concentration. vulcanchem.com

In an in vivo oncology model using BALB/c mice with MDA-MB-231 xenografts, oral administration of this compound-2-carboxamide at 50 mg/kg daily for 21 days resulted in a 62% reduction in tumor volume compared to the control group. vulcanchem.com Remarkably, it also led to the complete suppression of lung metastases in 40% of the subjects, without causing significant weight loss or hematological toxicity. vulcanchem.com

The broader class of indole derivatives has long been recognized for its therapeutic potential, with research highlighting their roles as anticancer, antimicrobial, and anti-inflammatory agents. nih.govdntb.gov.ua The unique structural features of the indole nucleus allow for targeted interactions with various enzymes and receptors. nih.gov The addition of a fluorine atom, as in this compound, can further enhance metabolic stability and binding affinity, making these compounds particularly interesting for drug development. vulcanchem.com

Interactive Data Table: Preclinical Activity of this compound-2-carboxamide

| Target/Model | Activity | Concentration/Dose | Therapeutic Area |

| SETD2 | IC₅₀ = 320 nM | 320 nM | Oncology |

| Cannabinoid Receptor 1 (CB1) | 78% reduction in calcium mobilization | 1 μM | Neurology |

| SARS-CoV-2 RdRp | 45% inhibition | 10 μM | Antiviral |

| MDA-MB-231 Xenograft | 62% tumor volume reduction | 50 mg/kg daily | Oncology |

| Lung Metastases | 40% suppression | 50 mg/kg daily | Oncology |

Applications in Chemical Biology and Translational Research

Fluorinated Indoles as Probes for Biological Systems

The unique properties of the fluorine atom make fluorinated indoles, such as 4-Fluoro-7-methyl-1H-indole, powerful probes for investigating complex biological systems.

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, which results in background-free spectra. Current time information in Bangalore, IN.ontosight.ai The chemical shift of a ¹⁹F atom is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes in proteins. Current time information in Bangalore, IN.ontosight.ai

While direct studies on this compound as an NMR probe are not yet widely published, the principles are well-established through research on other fluorinated tryptophans. For instance, incorporating fluorinated tryptophan analogues into proteins allows for the monitoring of ligand binding, protein folding, and allosteric transitions. Current time information in Bangalore, IN.ontosight.ai The introduction of a methyl group at the 7-position, as in this compound, could further refine its application as an NMR probe by influencing its interaction with specific protein pockets and potentially altering its electronic properties in a way that provides a unique spectroscopic signature.

Table 1: Comparison of Fluorinated Tryptophan Analogues Used in ¹⁹F NMR Studies

| Fluorinated Tryptophan Analogue | Key Findings from ¹⁹F NMR Studies | Reference |

| 4-Fluorotryptophan | Used to detect activation-induced chemical shift changes in proteins like CheY. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| 5-Fluorotryptophan | Employed to investigate conformational changes induced by sugar and calcium binding in proteins. | Current time information in Bangalore, IN. |

| 6-Fluorotryptophan | Utilized to study the considerable structural dynamics of Dihydrofolate Reductase (DHFR). ontosight.ai | ontosight.ai |

| 7-Fluorotryptophan | Demonstrates high in vivo stability, enabling clear delineation of serotonergic areas in the brain. |

This table is illustrative and based on findings for related fluorinated tryptophan compounds, highlighting the potential of this compound in similar applications.

Fluorescent probes are indispensable tools for visualizing and monitoring cellular processes in real-time. Indole (B1671886) derivatives, known for their intrinsic fluorescence, can be modified to create powerful bioimaging agents. The introduction of a fluorine atom can enhance photostability and modulate the emission properties of the fluorophore.

Although specific bioimaging applications of this compound are still under exploration, related compounds have shown significant promise. For example, 4-fluoroindole (B1304775) has been utilized in bioimaging to monitor cancer cells. researchgate.net Furthermore, the development of 7-[¹⁸F]fluorotryptophan as a tracer for Positron Emission Tomography (PET) imaging highlights the potential of fluorinated indoles in visualizing metabolic pathways in vivo. The combination of fluorine and a methyl group on the indole scaffold of this compound could lead to novel probes with tailored properties for specific cellular targets and imaging modalities.

Development of Novel Therapeutic Agents

The indole nucleus is a privileged scaffold in drug discovery, and its fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Indole derivatives have a rich history in the development of anticancer drugs. The substitution pattern on the indole ring is critical for their cytotoxic activity. While direct anticancer studies on this compound are limited, numerous studies on other fluorinated indoles provide a strong rationale for its investigation as an anticancer lead compound. For instance, various fluorinated indole derivatives have shown potent anti-proliferative activities against a range of cancer cell lines. evitachem.comacs.org The mechanisms of action are diverse and include the inhibition of key enzymes such as kinases and topoisomerases, as well as the disruption of microtubule dynamics. evitachem.comacs.org

The presence of a fluorine atom in compounds like this compound can enhance their anticancer potential by improving their interaction with biological targets and increasing their resistance to metabolic degradation.

Table 2: Examples of Fluorinated Indole Derivatives with Anticancer Activity

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Chalcone-indole derivatives | Tubulin polymerization inhibition | NCI-60 human cancer cell lines | evitachem.com |

| Indole-based kinase inhibitors | Dual EGFR/SRC kinase inhibition | Breast, lung, and prostate cancer | acs.org |

| Indole-pyrazoline derivatives | Topoisomerase inhibition | MCF-7, HeLa, MGC-803, Bel-740H | evitachem.com |

This table presents examples of related fluorinated indole compounds to illustrate the potential of this compound in cancer research.

The indole core is a key feature of many neuroactive compounds, including the neurotransmitter serotonin (B10506). Consequently, indole derivatives are a major focus in the development of drugs for neurological and psychiatric disorders. The use of 7-methylindole (B51510) in the synthesis of pharmaceuticals is an established practice.

Fluorination can be a valuable tool in designing neuropharmacological agents with improved properties, such as enhanced blood-brain barrier penetration. While research on the specific neuropharmacological profile of this compound is in its early stages, the known activities of the indole scaffold and the strategic placement of fluorine and methyl groups suggest its potential as a modulator of targets within the central nervous system. For example, isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are known to possess a broad spectrum of biological activities, including anticonvulsant and antitumor effects.

Advanced Materials Science Applications of Fluorinated Indole Scaffolds

The unique electronic and photophysical properties of the indole ring make it an attractive building block for advanced organic materials. The incorporation of fluorine atoms into conjugated organic molecules can significantly influence their performance in electronic devices. Fluorination tends to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. This can facilitate electron injection and improve the material's resistance to oxidative degradation, which is crucial for the longevity of organic electronic devices.

While specific studies on the materials science applications of this compound are not yet prevalent, the known utility of related compounds provides a strong indication of its potential. For example, 4-fluoroindole is used as a building block for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The strategic placement of the fluorine and methyl groups in this compound could be leveraged to fine-tune the solid-state packing and intermolecular interactions, which are critical for charge transport in organic semiconductors. These properties make it a promising candidate for incorporation into novel organic electronic materials.

Optoelectronic Materials (e.g., OLEDs, DSSCs)

While direct and detailed research on the application of this compound in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) is not extensively documented in publicly available literature, the broader class of fluoroindole derivatives has shown considerable promise in these areas. The electronic properties of the indole nucleus, which can be finely tuned by substituents, make it an attractive building block for the design of novel organic materials for optoelectronic devices.

Indole derivatives are frequently employed as electron-rich donor units in dye sensitizers for DSSCs. rsc.org The planarity of the indole ring system facilitates intramolecular charge transfer, a critical process for efficient solar energy conversion. rsc.org The introduction of a fluorine atom, a small and highly electronegative element, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting the dye's absorption spectrum and its electron-injection efficiency into the semiconductor's conduction band.

For instance, studies on related fluorinated indoles have demonstrated their utility as intermediates in the synthesis of dyes for DSSCs. ossila.com The methyl group at the 7-position of the indole ring in this compound could further enhance the electron-donating ability and solubility of the resulting dye, potentially leading to improved device performance. A review of indole-fused heterocycles in DSSCs highlights that such systems exhibit strong electron-donating capabilities and planarity, which are advantageous for photovoltaic performance. rsc.org

In the context of OLEDs, fluorene (B118485) derivatives, which share some structural similarities with functionalized indoles, are recognized as promising blue-light emitters due to their high photoluminescence efficiency and good thermal stability. nih.gov The principles governing the design of these materials often involve the strategic placement of electron-donating and electron-withdrawing groups to control the emission color and efficiency. It is conceivable that this compound could serve as a valuable synthon in the construction of novel emitters or host materials for OLEDs, although specific research to validate this is not currently available.

Table 1: Potential Optoelectronic Properties of Indole Derivatives

| Property | General Role of Indole Derivatives | Potential Influence of 4-Fluoro-7-methyl Substitution |

| Electron Donor | The electron-rich indole ring acts as a good electron donor in D-π-A dyes for DSSCs. rsc.org | The methyl group may enhance the electron-donating character. |

| Energy Level Tuning | Substitution on the indole ring modifies HOMO/LUMO energy levels. | The fluorine atom can lower the HOMO/LUMO levels, affecting the absorption spectrum. |

| Solubility | Alkyl chains on the indole nitrogen are used to improve solubility and prevent aggregation. rsc.org | The methyl group could contribute to improved solubility in organic solvents. |

| Photostability | Fluorination is known to often increase the photostability of organic molecules. | The fluoro-substitution may enhance the operational lifetime of the material. |

This table is based on general principles and data from related compounds, as specific data for this compound is limited.

Gene Delivery Systems and Polypeptide Synthesis

The application of fluorinated molecules in chemical biology and translational research is a rapidly growing field. The unique properties of fluorine can be harnessed to modulate the biological activity and stability of peptides and other biomolecules. nih.govnih.gov While there is no direct evidence of this compound being used in gene delivery systems or polypeptide synthesis, the foundational principles involving fluorinated amino acids and their derivatives provide a strong rationale for its potential in these areas.

Fluorinated amino acids are valuable tools in peptide and protein engineering. nih.gov Their incorporation can enhance the thermal and metabolic stability of peptides due to the strength of the carbon-fluorine bond. nih.gov Furthermore, the fluorine atom can serve as a sensitive probe for 19F NMR studies to investigate protein structure and dynamics.

In the context of polypeptide synthesis, a fluorinated indole derivative could potentially be converted into a fluorinated tryptophan analog. This unnatural amino acid could then be incorporated into synthetic peptides. The presence of the fluoro and methyl groups on the indole side chain would likely influence the peptide's conformation, hydrophobicity, and interaction with biological targets.

Regarding gene delivery, the development of non-viral vectors is a key area of research. These vectors often rely on cationic polymers or lipids to complex with nucleic acids and facilitate their entry into cells. While a direct role for this compound is not established, its derivatives could be explored as components of such delivery systems, where the fluorinated moiety might influence the stability and delivery efficiency of the vector.

Table 2: Potential Applications of Fluorinated Indoles in Biotechnology

| Application Area | General Principle | Potential Role of this compound Derivative |

| Polypeptide Synthesis | Incorporation of non-canonical amino acids to modify peptide properties. nih.gov | As a precursor to a novel fluorinated tryptophan analog for creating peptides with enhanced stability or specific binding properties. |

| 19F NMR Spectroscopy | Fluorine atoms provide a sensitive NMR probe for studying biomolecular structure and function. | A peptide containing a 4-fluoro-7-methyl-tryptophan residue could be studied to understand its local environment and interactions. |

| Gene Delivery | Design of synthetic vectors for nucleic acid delivery. | Derivatives could be incorporated into cationic lipids or polymers to assess effects on vector stability and transfection efficiency. |

This table outlines potential applications based on the known utility of related fluorinated biomolecules, as direct research on this compound in these areas is not available.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral 4-Fluoro-7-methyl-1H-indole Derivatives

The biological activity of indole (B1671886) derivatives is often intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure chiral compounds is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Future research is heavily focused on developing novel asymmetric methods to control the stereochemistry of derivatives of this compound.

Catalytic asymmetric synthesis has been demonstrated as the most efficient approach for accessing chiral compounds. nih.gov Current research highlights several promising strategies:

Transition Metal Catalysis : Metals such as palladium, nickel, gold, and iridium are powerful tools for constructing complex chiral molecules. chemrxiv.org Palladium-catalyzed reactions, for instance, have been developed for the asymmetric synthesis of chiral polycyclic indoles through sequential cyclization and carbonylation, forming multiple stereocenters with high enantioselectivity. acs.org Similarly, nickel(II)-catalyzed asymmetric Friedel–Crafts reactions have been used to create chiral-bridged tricyclic indoles. rsc.org Adapting these catalytic systems to substrates like this compound is a key area of investigation.

Organocatalysis : The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems, often avoiding issues of metal contamination in the final products. nih.gov Chiral phosphoric acids and chiral isothioureas have been successfully employed in the enantioselective synthesis of various indole-based chiral heterocycles. rsc.orgnih.gov These methods could be applied to generate derivatives of this compound with high optical purity.

Development of Platform Molecules : A key strategy involves designing versatile starting materials, or "platform molecules," derived from this compound. These platforms can be designed to undergo a variety of organocatalytic asymmetric reactions, leading to a diverse range of complex chiral heterocyclic scaffolds. nih.gov

Table 1: Emerging Catalytic Strategies for Asymmetric Synthesis of Indole Derivatives

| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Palladium(II) Complexes | Asymmetric Cyclization/Carbonylation | High efficiency, formation of multiple bonds and stereocenters in one step. acs.org |

| Transition Metal Catalysis | Nickel(II)-PyBPI Complex | Friedel–Crafts Alkylation/Annulation | Excellent enantioselectivity for creating fused ring systems. rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Selenocyclization | Metal-free, dynamic kinetic resolution for high enantioselectivity. nih.gov |

| Organocatalysis | Chiral Isothiourea (ITU) | Asymmetric N-Acylation | Creates N-N axial chirality with broad substrate scope under mild conditions. rsc.org |

Exploration of Novel Biological Targets and Polypharmacology

Fluorinated indoles are recognized for their potential to interact with a wide array of biological targets, making them privileged structures in drug discovery. researchgate.net The concept of polypharmacology—where a single compound is designed to interact with multiple targets—is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. Derivatives of this compound are well-suited for this approach.

Future research will focus on screening these compounds against diverse target families to uncover new therapeutic applications:

Protein Kinases and DNA Topoisomerases : Indole derivatives are known to target essential enzymes involved in cancer cell proliferation, such as protein kinases and DNA topoisomerases. mdpi.com The specific substitution pattern of this compound could lead to derivatives with novel selectivity profiles against these validated cancer targets.

Viral Proteins : The indole scaffold has been used to design inhibitors of viral entry and replication. For example, indole-containing compounds have been designed to target the gp41 protein of HIV, preventing the fusion of the virus with host cells. nih.gov This provides a template for exploring derivatives of this compound as potential antiviral agents.

Neurological Receptors : Compounds with similar structures have been investigated for their effects on serotonergic and dopaminergic systems, which are implicated in various neurological disorders. ontosight.ai The fluorine atom can enhance binding affinity and modulate pharmacokinetic properties, making these derivatives interesting candidates for central nervous system (CNS) drug discovery. ontosight.ai

Table 2: Potential Biological Target Classes for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Oncology | Indole is a known scaffold for kinase inhibitors; fluorine can enhance binding and selectivity. mdpi.com |

| DNA Topoisomerases | Oncology | Indole derivatives can interfere with DNA replication in cancer cells. mdpi.com |

| Viral Proteins (e.g., HIV gp41) | Infectious Diseases | The indole ring can mimic key residues like tryptophan in protein-protein interactions. nih.gov |

| Serotonin (B10506) & Dopamine Receptors | Neurology, Psychiatry | Fluorinated indoles may possess improved bioavailability and CNS penetration. ontosight.ainih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Key applications include:

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. researchgate.net By providing the this compound scaffold as a starting point and defining desired properties (e.g., high potency, low toxicity), these models can propose novel derivatives that are optimized for a specific biological target.

Predictive Modeling : AI algorithms can accurately predict a compound's properties before it is ever synthesized. This includes forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as biodegradability. researchgate.netmdpi.com This predictive power allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Synthesis Pathway Optimization : AI can analyze vast reaction databases to propose the most efficient and sustainable synthetic routes. mdpi.com This can help overcome synthetic challenges and identify greener reaction conditions for producing derivatives of this compound. The use of AI can also aid in the discovery of novel catalysts and enzymes for these transformations. mdpi.com

Table 3: Applications of AI/ML in the Development of Fluorinated Indoles

| AI/ML Application | Technique/Model | Impact on Compound Design & Optimization |

|---|---|---|

| Novel Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creates diverse and novel indole derivatives with desired pharmacological profiles. researchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Predicts ADMET properties, reducing late-stage failures and animal testing. researchgate.net |

| Target Structure Prediction | AlphaFold, RoseTTAFold | Provides accurate 3D structures of biological targets for structure-based drug design. youtube.com |

| Synthetic Route Planning | Retrosynthesis Prediction Models | Identifies efficient and sustainable pathways for synthesizing target molecules. mdpi.com |

Sustainable Synthetic Methodologies for Fluorinated Indoles

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable or "green" synthetic methods is a critical research avenue. nih.gov The synthesis of fluorinated indoles, including this compound, is an area ripe for the application of green chemistry principles. The goal is to design processes that are safer, more efficient, and produce less waste. nih.gov

Emerging sustainable approaches include:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts. tandfonline.com This technique has been successfully used for synthesizing various indole derivatives. tandfonline.com

Use of Greener Solvents : Many traditional organic reactions use toxic and volatile solvents. Research is focused on replacing these with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.govresearcher.life

Metal-Free Synthesis : While transition metals are effective catalysts, they can be toxic and expensive. Developing metal-free synthetic routes, such as those using organocatalysts or oxidative dearomatization methods, is a key goal for sustainable chemistry. nih.govnih.gov

Multicomponent Reactions : These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of purification steps required, thereby minimizing waste. nih.gov

Table 4: Green Chemistry Approaches for Indole Synthesis

| Sustainable Methodology | Description | Advantage over Conventional Methods |

|---|---|---|